Basic Blue 3
Overview
Description
Basic Blue 3, also known as C.I. This compound, is a water-soluble dye belonging to the sulfonated triphenylmethane group of dyes. It is widely used in various fields, including medicine, food, textiles, and paper industries. The dye is known for its brilliant blue shade and excellent light-fastness, making it a valuable tool for various applications .
Mechanism of Action
Target of Action
Basic Blue 3, also known as C.I. This compound or Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride, is a cationic dye . The primary targets of this compound are the cells of the organisms against which it exhibits its antiprotozoal activity . These include Plasmodium falciparum, Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Leishmania donovani parasites .
Mode of Action
The mode of action of this compound involves its interaction with the cells of the target organisms. As a cationic dye, this compound is generally positively charged in an aqueous solution . This allows it to interact with the negatively charged cell membranes of the target organisms, leading to disruption of normal cell function . .
Biochemical Pathways
It is known that the compound disrupts normal cell function, which likely involves interference with multiple biochemical pathways within the cell . The downstream effects of this disruption can include cell death, thereby exerting its antiprotozoal activity .
Pharmacokinetics
As a dye, it is known to have good solubility in water , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is the disruption of normal cell function in the target organisms, leading to their death . This gives this compound its antiprotozoal activity, making it effective against a range of protozoan parasites .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Furthermore, the presence of other ions in the environment, such as copper and iron ions, can influence the color of this compound, which may in turn affect its interactions with target cells . Therefore, the efficacy of this compound can vary depending on the specific environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Basic Blue 3 is synthesized through a series of chemical reactions involving various reagents. The primary synthetic route involves the reaction of 3-hydroxy-N,N-diethylbenzamide with formaldehyde and hydrochloric acid to form the intermediate compound. This intermediate is then reacted with 3-hydroxy-N,N-diethylbenzamide under controlled conditions to produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the preparation of the intermediate compound, followed by its reaction with 3-hydroxy-N,N-diethylbenzamide. The final product is then purified through crystallization and filtration to obtain the dye in its pure form .
Chemical Reactions Analysis
Types of Reactions
Basic Blue 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The dye can be reduced using reducing agents like sodium borohydride or zinc dust in the presence of an acid.
Substitution: This compound can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications. For example, oxidation of this compound can produce sulfonated derivatives, while reduction can yield leuco compounds .
Scientific Research Applications
Basic Blue 3 has numerous scientific research applications across various fields:
Chemistry: It is used as a colorant in dyeing acrylic fabrics and as a pH indicator in analytical chemistry.
Biology: The dye is employed in staining biological samples for microscopic examination.
Medicine: this compound is used as a diagnostic agent to identify lymph nodes and blood vessels during surgeries.
Industry: The dye finds application in the textile industry for dyeing cotton, silk, wool, and other fibers.
Comparison with Similar Compounds
Basic Blue 3 can be compared with other similar compounds, such as Basic Blue 41, Thioflavin T, Methylene Blue, and Safranin. These compounds share similar chemical structures and properties but differ in their specific applications and effects .
List of Similar Compounds
- Basic Blue 41
- Thioflavin T
- Methylene Blue
- Safranin
Conclusion
This compound is a versatile dye with a wide range of applications in various fields. Its unique chemical properties and ability to undergo different reactions make it a valuable tool for scientific research and industrial applications. The dye’s mechanism of action and comparison with similar compounds highlight its significance and potential for future use.
Properties
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURGIPVDZKDLIX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
47367-75-9 (Parent) | |
Record name | C.I. Basic Blue 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873926 | |
Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33203-82-6, 55840-82-9, 6703-67-9 | |
Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33203-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Basic Blue 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, chloride | |
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Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |
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Record name | C.I. Basic Blue 3 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-bis(diethylamino)phenoxazin-5-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | C.I. Basic Blue 3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC BLUE 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82L80329Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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